D-Glucopyranuronic acid methyl ester
Description
Significance of Uronic Acid Derivatives in Glycoscience
Uronic acid derivatives, including D-glucopyranuronic acid and its esters, are fundamental components of various essential biomolecules. They are the characteristic building blocks of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that play critical roles in the extracellular matrix of animal tissues. scispace.com GAGs such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparin are involved in a multitude of physiological processes, including cell signaling, tissue hydration, and the regulation of protein activity. mdpi.com The carboxyl group of uronic acids is typically ionized at physiological pH, contributing a negative charge to these polymers and influencing their interactions with proteins and other molecules.
Beyond their structural roles in GAGs, uronic acids are central to detoxification processes in many organisms. The conjugation of lipophilic compounds, including drugs, toxins, and metabolic waste products, with glucuronic acid is a major pathway for their solubilization and subsequent excretion from the body. mdpi.com This process, known as glucuronidation, is catalyzed by UDP-glucuronyltransferases and results in the formation of more polar glucuronide conjugates. mdpi.com Furthermore, uronic acid derivatives have been investigated for their potential in enhancing the anti-inflammatory activity of other molecules through glycation. chemicalbook.com
Historical Context of D-Glucopyranuronic Acid Methyl Ester Research
The study of this compound is intrinsically linked to the broader history of carbohydrate chemistry. Early research was often centered on the isolation and characterization of natural products containing glucuronic acid moieties. A significant portion of the historical research has been driven by the need for synthetic standards and building blocks for creating complex oligosaccharides and glycoconjugates.
Initial synthetic efforts often involved the oxidation of protected glucose derivatives. For instance, a report by Bollenback and colleagues described the preparation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate through the acid- or base-catalyzed acetylation of the intermediate pyranouronate, which was obtained from the methanolysis of D-glucuronolactone. orgsyn.org Over the years, synthetic methodologies have evolved to improve yields and stereoselectivity. The development of various protecting group strategies and glycosylation methods has been a key focus. For example, the Koenigs-Knorr reaction, using glycosyl halides as donors, was an early method for forming glycosidic bonds with uronic acid derivatives. mdpi.com More contemporary approaches utilize a range of glycosyl donors, including trichloroacetimidates, to achieve more efficient and selective synthesis of glucuronides. mdpi.comacs.org The synthesis of both anomeric forms of 1-O-acyl-D-glucopyranuronic acids via benzyl-protected intermediates marked a significant advancement in the field, providing access to anomeric pairs for further study. rsc.org
Structural Variations and Stereoisomeric Forms of this compound
This compound can exist in various structural forms, which significantly influences its reactivity and biological function. These variations include different anomeric configurations and the presence or absence of protecting groups on the hydroxyl functions.
Alpha (α) Anomeric Forms
The α-anomer of this compound has the substituent at the anomeric carbon (C-1) in an axial orientation in the typical 4C1 chair conformation. The synthesis of α-glucuronides can be challenging due to the tendency of many glycosylation reactions with glucuronic acid donors to favor the formation of the more thermodynamically stable β-anomer. However, specific methods have been developed to achieve α-selectivity. For instance, the use of certain catalysts and reaction conditions can direct the glycosylation towards the α-product. mdpi.com The synthesis of α-glucuronic acid derivatives in the presence of a participating 2-acyl protecting group has been shown to proceed with high stereoselectivity. acs.org
A notable example of a protected α-anomer is acetobromo-α-D-glucuronic acid methyl ester, a valuable glycosyl donor in carbohydrate synthesis. sigmaaldrich.comchemicalbook.com
Beta (β) Anomeric Forms
The β-anomer of this compound features the substituent at the anomeric carbon in an equatorial position in the 4C1 chair conformation. This anomer is often the more stable and is prevalent in many biological structures. The synthesis of β-glucuronides is generally more straightforward than that of their α-counterparts. scispace.com
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is a well-characterized and commercially available protected form of the β-anomer. orgsyn.orgsigmaaldrich.com Its synthesis from D-glucuronolactone has been optimized to produce high yields of the β-anomer. orgsyn.org The anomeric configuration can be confirmed using techniques like NMR spectroscopy, where the coupling constant between the anomeric proton (H-1) and H-2 is typically larger for the β-anomer (trans-diaxial relationship) compared to the α-anomer. uliege.be
Protected and Unprotected Derivatives of this compound
For synthetic applications, the hydroxyl groups of this compound are often protected to prevent unwanted side reactions. Common protecting groups include acetyl and benzoyl esters.
Protected Derivatives:
Acetylated Derivatives: Acetyl groups are widely used due to their ease of introduction and subsequent removal. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate and 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronic acid methyl ester are key examples of fully and partially acetylated derivatives, respectively, used as glycosyl donors. chemicalbook.comsynthose.com
Benzoylated Derivatives: Benzoyl groups are another common choice for protection, offering different reactivity and stability profiles compared to acetyl groups. The synthesis of benzoylated uronic acid building blocks, such as methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranuronate, has been reported. mdpi.comnih.gov These derivatives are also valuable intermediates in the synthesis of glycoconjugates. mdpi.com
Unprotected Derivatives:
The unprotected this compound is a water-soluble molecule. biosynth.com It serves as a fundamental structure for studying the intrinsic properties of the esterified uronic acid. It is often the final product after the deprotection of its protected precursors or can be used directly in certain biological assays. biosynth.com
Data Tables
Below are interactive tables summarizing key properties of this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C7H12O7 | 208.17 | Data not available | Data not available |
| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | C15H20O11 | 376.31 | Powder | Data not available |
| 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronic acid methyl ester | C13H17BrO9 | 397.17 | White Crystalline Solid | 105-106 |
| Methyl (methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosid)uronate | C29H26O10 | 534.51 | Colourless solid | 117-118 |
| Compound | Anomer | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J1,2, Hz) |
|---|---|---|---|---|
| 1-Tetradecyl D-glucuronate | α | CDCl3 | Data not available | 3.4 |
| 1-Tetradecyl D-glucuronate | β | CDCl3 | Data not available | 7.7 |
| Methyl (methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosid)uronate | α | CDCl3 | 5.32-5.34 (m, H-1) | Data not available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O7 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3-,4+,5-,6?/m0/s1 |
InChI Key |
DICCNWCUKCYGNF-ZZWDRFIYSA-N |
SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of D-glucopyranuronic acid methyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the configuration of stereocenters, and the spatial relationship between atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the identity and anomeric configuration (α or β) of this compound and its derivatives. The chemical shift (δ) of the anomeric proton (H-1) is particularly diagnostic. In derivatives like methyl 2,3,4-tri-O-acetyl-α,β-glucopyranuronate, the α-anomer's H-1 signal typically appears at a higher chemical shift (further downfield) compared to the β-anomer. rsc.org For instance, research has shown the H-1α signal appearing around 4.92 ppm, while the H-1β signal is observed around 4.33 ppm, a difference attributed to the equatorial hydrogen in the α-form being more deshielded than the axial hydrogen in the β-form. uliege.be
The coupling constant between H-1 and H-2 (JH1,H2) also provides critical stereochemical information. A small coupling constant is characteristic of the α-anomer, while a larger coupling constant indicates a β-configuration. The presence of the methyl ester is confirmed by a characteristic singlet in the ¹H-NMR spectrum around 3.77 ppm and a corresponding signal in the ¹³C-NMR spectrum. rsc.org High-resolution NMR analysis has confirmed that derivatives of methyl D-glucopyranuronate typically adopt a 4C1 chair conformation in solution. nih.gov
| Compound | Technique | Key Signals (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|
| Methyl 2,3,4-tri-O-acetyl-α,β-glucopyranuronate | ¹H-NMR (CDCl₃) | α-anomer: H-1 (d, ~4.61, J=10.1 Hz), OCH₃ (s, 3.77), OAc (s, 2.05, 2.06, 2.11) | rsc.org |
| 1-Tetradecyl D-glucuronate (Anomeric Mixture) | ¹H-NMR | α-anomer: H-1 (4.92 ppm); β-anomer: H-1 (4.33 ppm) | uliege.be |
| 3′-O-methyl-quercetin-3-O-β-d-glucuronide | ¹H-NMR (CD₃OD) | H-1″ (d, 5.46, J=6.8 Hz), OCH₃ (s, 3.93) | nih.gov |
| Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate | ¹³C-NMR | Confirmed 4C1 conformation. Specific shifts confirm structure. | nih.gov |
For more complex structures involving this compound, such as in glycosides or other conjugates, two-dimensional (2D) NMR experiments are essential. The Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HSQC) experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons that are two or three bonds away. chemrxiv.org This is crucial for identifying the linkage points between the glucuronic acid moiety and other molecules. For example, an HMBC correlation between the anomeric proton (H-1) of the sugar and a carbon atom of an attached aglycone definitively establishes the glycosidic bond. These techniques, often used in combination, provide a complete and detailed map of the molecular structure, confirming connectivity and substituent placement. uliege.bechemrxiv.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing rapid molecular weight confirmation and structural information.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound and its derivatives. chromatographyonline.com It typically generates protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻, allowing for straightforward determination of the molecular weight. rsc.org Time-of-Flight (TOF) mass analyzers are often paired with ESI to provide high-resolution mass measurements, enabling the calculation of the elemental formula with high accuracy. jst.go.jp
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID). uliege.be In an MS/MS experiment, a specific parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For example, in glucuronide conjugates, a common fragmentation involves the loss of the glucuronic acid moiety (a neutral loss of 176 Da for the acid or 190 Da for the methyl ester), which helps to identify the compound as a glucuronide. uliege.beresearchgate.net
| Compound/Analyte | Technique | Ionization Mode | Observed Ions (m/z) and Fragments | Reference |
|---|---|---|---|---|
| Methyl 2,3,4-tri-O-acetyl-α,β-glucopyranuronate | ESI-MS | Positive | [M+Na]⁺: 357 | rsc.org |
| 1-Tetradecyl D-glucuronate | ESI-TOF-MS/MS | Positive | MS/MS confirmed structure via collision-induced loss of myristic acid. | uliege.be |
| D-Glucuronic acid | LC-ESI-QTOF | Negative | [M-H]⁻: 193.0349. Key fragments: 113.0249, 85.0303, 59.0160. | massbank.eu |
Due to its low volatility, this compound must be chemically modified into a more volatile derivative before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Common derivatization methods include acetylation or silylation of the free hydroxyl groups.
Once derivatized, the compound can be separated by GC, where different isomers, such as the α and β anomers, can often be resolved as distinct peaks. uliege.be The mass spectrometer then fragments the eluting compounds, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. GC-MS analysis of acetylated 1-tetradecyl D-glucuronate, for example, showed two distinct peaks corresponding to the anomers, corroborating findings from HPLC and NMR analyses. uliege.be This technique is highly sensitive and is widely used for both qualitative identification and quantitative analysis of carbohydrate derivatives in complex mixtures. mdpi.com
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for the purification, separation, and quantification of this compound from reaction mixtures and biological samples. The choice of technique depends on the scale and purpose of the separation.
For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the most common method. nih.gov Reversed-phase HPLC (RP-HPLC) using C18 columns is particularly effective for separating the α and β anomeric forms of glucuronic acid esters. uliege.be The separation is typically achieved using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid. rsc.org Detection is commonly performed using ultraviolet (UV) detectors or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions. For D-glucuronic acid esters, TLC can visualize the consumption of starting materials and the formation of products, which appear as distinct spots on the plate after staining. uliege.be For preparative-scale purification, column chromatography using silica (B1680970) gel is frequently employed to isolate the desired product from unreacted starting materials and byproducts. jst.go.jp
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound and related glucuronides. These methods are frequently employed for the purification and identification of metabolites and synthetic products.
In the analysis of related compounds, such as [¹⁸F]3'-deoxy-3'-fluorothymidine-5'-glucuronide, HPLC is crucial for identifying metabolites in biological samples like human blood plasma. nih.gov UPLC, often coupled with mass spectrometry (LCMS), provides rapid and sensitive analysis. For instance, a Waters Acquity UPLC system with a BEH C18 column can be used with a gradient elution of 0.1% formic acid in water and acetonitrile to separate complex mixtures. nih.gov Semi-preparative HPLC is also utilized for purifying compounds, such as methyl 2,3,4-tri-O-acetyl-α,β-glucopyranuronate, on a larger scale for further study. nih.gov
A validated HPLC with Diode-Array Detection (DAD) method has been developed for analyzing the monomeric profile of polysaccharides after hydrolysis, which includes glucuronic acid. researchgate.net This involves pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP). The method demonstrates high linearity and sensitivity, with a limit of quantification for glucuronic acid determined to be 18.32 µg/mL. researchgate.net
Table 1: Examples of HPLC/UPLC Systems for Analysis of Glucuronic Acid and its Derivatives This table is interactive. Users can sort data by clicking on the headers.
| Technique | Column | Mobile Phase | Application | Source(s) |
|---|---|---|---|---|
| UPLC-MS | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Gradient of 0.1% formic acid in water-acetonitrile (5-95%) | Analysis of reaction mixtures and metabolites | nih.gov |
| Semi-Preparative HPLC | Waters XTerra RP18, 5 µm, 19 × 150 mm | Gradient of 0.1% formic acid in water-acetonitrile | Purification of synthetic glucuronate derivatives | nih.gov |
Gas-Liquid Chromatography (GLC) for Uronic Acid Profiling
Gas-Liquid Chromatography (GLC), typically coupled with mass spectrometry (GC-MS), is a standard method for the compositional analysis of carbohydrates, including uronic acids. Due to the low volatility and high polarity of sugars like this compound, derivatization is a mandatory step to convert them into volatile compounds suitable for GC analysis.
Common derivatization procedures include methylation or silylation. For instance, acidic compounds can be converted to their methyl esters using reagents like ethereal diazomethane (B1218177) to improve their chromatographic properties. nih.govnih.gov Another widely used technique is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. A combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) can be used to effectively silylate D-glucuronic acid for GC-MS analysis. nih.gov This method has been successfully applied to quantify glucuronic acid and its lactone in beverage samples, with limits of detection for D-glucuronic acid ranging from 0.06 ppm to 1.1 ppm. nih.gov
The analysis of neutral sugars is often performed by converting them to their alditol acetates, a method that can be used as a reference for comparison with HPLC results. mdpi.com For uronic acids specifically, GC analysis of their TMS derivatives provides a reliable alternative to other methods. nih.govnist.gov
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. It is particularly well-suited for separating and quantifying anionic sugars like D-glucuronic acid at high pH. megazyme.com
Research has focused on optimizing HPAEC-PAD methods to improve the separation of complex mixtures of monosaccharides and uronic acids derived from natural polymers like xylan (B1165943). nih.govresearchgate.net While isocratic elution profiles have been used, they often present challenges in achieving sufficient separation. nih.govresearchgate.net The introduction of gradient elution profiles, typically using a sodium acetate (B1210297) gradient in a sodium hydroxide (B78521) eluent, significantly enhances resolution. researchgate.net An optimized gradient method allowed for the baseline separation of D-glucuronic acid and 4-O-methyl-D-glucuronic acid, with retention times of 12.7 minutes and 10.2 minutes, respectively. researchgate.net This methodology demonstrates excellent reproducibility and linearity over a wide range of concentrations, making it ideal for quantifying the enzymatic release of uronic acids from polysaccharide substrates. nih.govresearchgate.net
Table 2: HPAEC-PAD Optimized Gradient Conditions for Uronic Acid Analysis This table is interactive. Users can sort data by clicking on the headers.
| Analyte | Retention Time (min) | Elution Condition | Application | Source(s) |
|---|---|---|---|---|
| 4-O-methyl-D-glucuronic acid | 10.2 | Sodium acetate gradient in 100 mM NaOH | Quantification from xylan hydrolysates | researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Enzyme Activity Assays
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical syntheses and enzymatic reactions involving this compound and its derivatives. researchgate.netcreative-enzymes.com
In synthetic chemistry, TLC is used to follow the conversion of starting materials to products. For example, during the synthesis of glucuronide metabolites, reactions are monitored on pre-coated silica gel F₂₅₄ plates. nih.gov The separation of spots corresponding to reactants and products, visualized under UV light or by staining, indicates the reaction's progress. nih.gov A common developing solvent for polar carbohydrates is a mixture of n-butanol, acetic acid, and water. researchgate.net For analyzing acidic carbohydrates and their methyl esters, silica gel plates are often used with solvent systems like 1-propanol:water. researchgate.net
TLC is also a valuable tool for enzyme assays. creative-enzymes.com For instance, it can be used to qualitatively analyze the production of 2-ketogluconic acid and 5-ketogluconic acid from glucose by Gluconobacter strains. asm.org Samples from the culture are spotted on a silica gel plate, developed with a solvent mixture (e.g., ethyl acetate, acetic acid, methanol, and water), and visualized with a staining reagent like diphenylamine-aniline to detect the products. asm.org Similarly, enzymatic assays using glucuronolactone (B27817) reductase to determine free glucuronic acid can be monitored, as the enzyme shows very low activity towards substituted forms like esters. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic signals for its hydroxyl, ester carbonyl, and other structural features. Gas-phase IR multiple photon dissociation (IRMPD) spectroscopy has been used to obtain detailed structural information on related compounds, such as Rb⁺-tagged O-methyl-β-glucuronic acid. researchgate.net The IRMPD spectrum shows distinct bands in the hydroxyl stretching region (3400-3700 cm⁻¹), which are sensitive to stereochemical differences, such as epimerization at C5. researchgate.net Comparisons between the spectra of glucuronic acid and its C5 epimer, iduronic acid, reveal striking differences, highlighting the technique's ability to distinguish between isomers. researchgate.net
FT-IR spectroscopy of D-glucuronic acid in the solid phase has shown that it exists as a dimer, connected by hydrogen bonds between the carboxylic acid groups. nist.gov The spectrum of the methyl ester would differ significantly in this regard, lacking the broad O-H stretch characteristic of a carboxylic acid dimer and instead showing sharp C-H stretches from the methyl group and a distinct C=O stretching frequency for the ester functional group.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. While a crystal structure for this compound itself is not prominently available, data from closely related derivatives provide critical insights into its likely stereochemistry and ring conformation.
The crystal structure of acetobromo-α-D-glucuronic acid methyl ester, a key intermediate in the synthesis of glucuronides, has been determined. nih.gov This analysis unequivocally confirms the D-configuration and provides precise bond lengths and angles. Such studies reveal that the pyranose ring of glucuronic acid derivatives typically adopts a stable chair conformation, which for D-glucuronic acid is the ⁴C₁ conformation. wikipedia.org This conformation places the bulky carboxyl or methyl ester group in an equatorial position, minimizing steric hindrance. The detailed structural data from these derivatives serve as a robust model for understanding the conformational behavior of this compound.
Role As a Glycosyl Donor and Building Block in Complex Carbohydrate Synthesis
Synthesis of Glycosides and Oligosaccharides Using D-Glucopyranuronic Acid Methyl Ester Derivatives
The synthesis of glycosides and oligosaccharides containing glucuronic acid residues is a formidable task due to the electron-withdrawing nature of the carboxyl group at the C-5 position, which deactivates the anomeric center towards glycosylation. nih.govresearchgate.net Despite this challenge, various strategies have been developed to effectively utilize this compound derivatives as glycosyl donors. These methods typically involve the activation of the anomeric position to facilitate the formation of the glycosidic bond.
Commonly, the hydroxyl groups of the glucuronic acid methyl ester are protected with groups such as acetyl or benzoyl esters. wikipedia.org The anomeric position is then activated with a suitable leaving group, such as a halide (e.g., bromide) or a trichloroacetimidate (B1259523) group, to create a reactive glycosyl donor. nih.govsynthose.com These activated donors can then react with a glycosyl acceptor, which is typically an alcohol or another sugar molecule with a free hydroxyl group, in the presence of a promoter to form the desired glycosidic linkage. nih.govwikipedia.org
The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, has been successfully applied to this compound derivatives. wikipedia.orgnih.gov This reaction typically involves the use of a glycosyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, as the glycosyl donor. nih.govsigmaaldrich.com The reaction is promoted by heavy metal salts, most traditionally silver carbonate or silver oxide, which activate the anomeric carbon for nucleophilic attack by an alcohol. wikipedia.orgnih.gov
The mechanism of the Koenigs-Knorr reaction involves the formation of an oxocarbenium ion intermediate upon reaction of the glycosyl halide with the silver salt. wikipedia.org The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C-2 position. The presence of a participating group, such as an acetyl or benzoyl ester, at C-2 typically leads to the formation of a 1,2-trans glycosidic linkage through anchimeric assistance. wikipedia.org This occurs via the formation of a cyclic acyl-oxonium ion intermediate, which is then attacked by the alcohol from the opposite face, resulting in inversion of configuration at the anomeric center. wikipedia.org
Recent advancements have introduced modifications to the classical Koenigs-Knorr conditions to improve reaction rates and yields. For instance, the use of catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide has been shown to significantly accelerate the glycosylation of glycosyl bromides under mild and practically neutral pH conditions. nih.gov
Beyond the traditional Koenigs-Knorr reaction, other activating systems have been employed for glucuronidation. These include the use of mercury salts (Helferich method), silver triflate, and non-metallic promoters. wikipedia.org Furthermore, glycosyl trichloroacetimidates have emerged as powerful glycosyl donors for the synthesis of glucuronides, often providing good yields and stereoselectivity. nih.gov The choice of promoter, such as boron trifluoride etherate or trifluoromethanesulfonic acid, is crucial and often needs to be optimized for each specific donor-acceptor pair. nih.gov
The stereoselective formation of either α- or β-glycosidic linkages is a central challenge in carbohydrate synthesis. nih.gov With this compound donors, the stereochemical outcome of the glycosylation is heavily dependent on the choice of protecting groups, the nature of the leaving group at the anomeric center, and the reaction conditions.
Formation of β-Glycosidic Linkages:
The formation of 1,2-trans-β-glycosides is generally favored when a participating protecting group, such as an acyl group (e.g., acetyl, benzoyl), is present at the C-2 position of the this compound donor. wikipedia.org As described in the Koenigs-Knorr reaction, this group provides anchimeric assistance, leading to the formation of a stable cyclic intermediate that directs the incoming nucleophile to the opposite face, resulting in the β-anomer. wikipedia.org This strategy is widely employed for the synthesis of β-glucuronides, which are the most common form found in nature. psu.edu
Formation of α-Glycosidic Linkages:
The synthesis of 1,2-cis-α-glycosides is significantly more challenging as it requires the suppression of neighboring group participation from the C-2 position. nih.gov This is typically achieved by using non-participating protecting groups, such as benzyl (B1604629) or methyl ethers, at C-2. wikipedia.org In the absence of anchimeric assistance, a mixture of α and β anomers is often obtained, with the α-product being favored to some extent by the anomeric effect. nih.gov
Several strategies have been developed to enhance the stereoselectivity for the α-linkage. One approach involves the use of specific leaving groups and promoters that favor an SN2-like displacement at the anomeric center. google.com Another strategy involves the participation of a group at the C-6 position. It has been shown that reactions of some glucuronic acid donors with trimethylsilyl azide (B81097) (TMSN₃)/tin(IV) chloride (SnCl₄) or an alcohol (ROH)/SnCl₄ can yield exclusively the 1,2-cis-glycoside, with the stereoselectivity being attributed to the participation of the C-6 group. acs.org
Furthermore, innovative approaches, such as the use of a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2, have been developed to direct the stereoselective formation of α-glycosides through the formation of a quasi-stable anomeric sulfonium (B1226848) ion intermediate. nih.gov A serendipitous discovery has also shown that commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate can act as a donor for α-glucuronidation in the presence of triflimide (Tf₂NH) as an activator, providing a facile route to α-glucuronides. jst.go.jp
Preparation of Glycoconjugates and Glycomimetics for Research
This compound is a crucial building block for the synthesis of a wide array of glycoconjugates and glycomimetics that are invaluable tools for biological and medicinal research. nih.gov These synthetic molecules allow for the investigation of the structure-function relationships of complex carbohydrates and their interactions with proteins.
Glycoconjugates, such as glycoproteins and proteoglycans, are synthesized by coupling a carbohydrate moiety, derived from a this compound donor, to an amino acid, peptide, or protein. For instance, conjugates of glycyrrhizic acid with amino acid methyl esters have been synthesized, where the amino acid residues are attached to the carbohydrate part of the glycoside. nih.gov These synthetic glycoconjugates can be used to study metabolic pathways, develop diagnostic tools, and design potential therapeutics. The synthesis of flavonoid glucuronides, which are potential human metabolites, has also been achieved using protected this compound donors. nih.gov
Glycomimetics are molecules that mimic the structure and/or function of natural carbohydrates. This compound can be chemically modified to create glycomimetics with enhanced stability, bioavailability, or inhibitory activity against carbohydrate-processing enzymes. These molecules are instrumental in drug discovery and for probing the biological roles of carbohydrates.
The synthesis of these complex molecules often involves a multi-step process that includes the strategic use of protecting groups, the stereoselective formation of glycosidic bonds, and subsequent deprotection steps to yield the final target molecule. nih.govnih.gov
Functionalization and Modification Strategies for Advanced Chemical Probes
The strategic functionalization and modification of this compound are essential for the development of advanced chemical probes to study carbohydrate-related biological processes. These probes are designed to interact with specific biological targets, such as enzymes or receptors, and often incorporate reporter groups for detection and visualization.
One common functionalization strategy is the introduction of a linker or spacer arm onto the glucuronic acid scaffold. This allows for the attachment of various functional moieties, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinking agents to identify binding partners.
Another important modification is the introduction of groups that can serve as handles for bioconjugation. For example, an azide or alkyne group can be incorporated into the this compound derivative to enable its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions allow for the labeling of glycans in complex biological systems.
Furthermore, modifications to the carboxyl group or the hydroxyl groups of this compound can be used to create probes with altered binding affinities or selectivities. For instance, converting the carboxylic acid to an amide can change the charge and hydrogen bonding properties of the molecule, potentially leading to new biological activities.
These functionalized D-glucopyranuronic acid derivatives serve as powerful tools for chemical glycobiology, enabling the study of glycan biosynthesis, trafficking, and recognition in living cells and organisms.
Synthesis of Structural Analogues for Mechanistic Studies
The synthesis of structural analogues of this compound is a powerful approach for elucidating the mechanisms of action of carbohydrate-binding proteins and enzymes involved in glycan metabolism. By systematically altering the structure of the carbohydrate, researchers can probe the specific interactions that govern molecular recognition and catalysis.
One common strategy is the modification or replacement of the hydroxyl groups. For example, deoxygenation of a specific hydroxyl group can reveal its importance in hydrogen bonding networks within a protein's active site. Similarly, the replacement of a hydroxyl group with a fluorine atom can create a non-hydrolyzable analogue that can act as a competitive inhibitor of a glycosidase.
Another approach involves altering the stereochemistry at one or more chiral centers of the glucuronic acid ring. This can provide insights into the precise three-dimensional arrangement required for binding and activity.
Modifications to the carboxyl group are also informative. For instance, reducing the carboxyl group to a primary alcohol or converting it to an amide or ester can help to understand the role of the negative charge in biological recognition. The synthesis of 4-O-methyl-D-glucuronic acid is an example of creating an analogue to study the impact of methylation. researchgate.net
These structural analogues, when used in conjunction with biochemical and biophysical techniques such as enzyme kinetics, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, provide detailed mechanistic insights into the function of carbohydrate-active enzymes and lectins. This knowledge is crucial for the design of potent and selective inhibitors with potential therapeutic applications.
Enzymatic Transformations and Biochemical Pathways Involving D Glucopyranuronic Acid Methyl Ester
Substrate Specificity Studies of Glucuronoyl Esterases (CE15 Family)
Glucuronoyl esterases (GEs), classified under the Carbohydrate Esterase family 15 (CE15), are serine-type hydrolases that catalyze the cleavage of ester bonds. nih.govcazypedia.org Their primary role in nature is to hydrolyze the ester linkages between the 4-O-methyl-D-glucuronic acid (MeGlcA) side chains of xylan (B1165943) and the alcohol moieties within lignin (B12514952). nih.govtandfonline.comnih.govdtu.dkresearchgate.net The study of their activity on synthetic substrates, such as D-glucopyranuronic acid methyl ester, has been instrumental in understanding their function.
Hydrolysis of Methyl Esters of D-Glucuronic Acid and its Derivatives
The first glucuronoyl esterase to be identified, from the fungus Schizophyllum commune, was discovered through its ability to hydrolyze the methyl ester of 4-O-methyl-D-glucuronic acid. nih.govcazypedia.org Since this discovery, research has confirmed that CE15 enzymes are defined by their ability to cleave esters of D-glucuronic acid. cazypedia.org
Studies have shown that these enzymes can hydrolyze a range of simple alkyl and aryl esters of D-glucuronic acid and its 4-O-methylated form. While methyl esters are commonly used as model substrates, fungal GEs often show a preference for bulkier alcohol groups, such as benzyl (B1604629) and allyl esters, over methyl esters. dtu.dknih.govebi.ac.uk For instance, a glucuronoyl esterase from Wolfiporia cocos can hydrolyze benzyl glucuronic acid (BnGlcA) and allyl glucuronic acid (allylGlcA), and to a lesser extent, methyl glucuronic acid (MeGlcA). ebi.ac.uk The activity on various ester derivatives highlights the enzyme's recognition of the core glucuronic acid structure.
| Substrate Name | Abbreviation | Enzyme Source Examples | Hydrolysis Confirmed |
|---|---|---|---|
| Methyl-D-glucopyranuronic acid | MeGlcA | Wolfiporia cocos, Artolenzites elegans, Trametes ljubarskyi | Yes nih.govebi.ac.uk |
| Methyl-(4-O-methyl-D-glucopyranuronic acid) | Me-MeGlcA | Schizophyllum commune | Yes nih.govcazypedia.org |
| Benzyl-D-glucopyranuronic acid | BnGlcA | Wolfiporia cocos, Rumen fungi (FsCE15, PrCE15, RfCE15) | Yes nih.govebi.ac.uk |
| Allyl-D-glucopyranuronic acid | allylGlcA | Wolfiporia cocos | Yes ebi.ac.uk |
| Cinnamyl D-glucopyranosyluronate | - | Artolenzites elegans, Trametes ljubarskyi | Yes nih.gov |
| Methyl-D-galacturonic acid | MeGalA | Opitutus terrae (bacterial) | Yes (for some bacterial GEs) cazypedia.orgnih.gov |
Kinetic Characterization of Esterase Activity
Kinetic studies of glucuronoyl esterases reveal important details about their efficiency and affinity for different substrates. The Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) have been determined for several CE15 enzymes using methyl ester derivatives.
Generally, fungal GEs exhibit relatively high KM values when acting on simple model substrates like methyl or benzyl glucuronates, which can suggest a low affinity for these compounds compared to their natural, more complex substrates. nih.gov For example, two GEs from Artolenzites elegans (AeGE15) and Trametes ljubarskyi (TlGE15) showed high KM values for cinnamyl D-glucopyranosyluronate, which may be attributed to the absence of the 4-O-methyl group on the glucuronic acid moiety. nih.gov In contrast, studies using natural lignin-carbohydrate complex (LCC) fragments show a much higher affinity (lower KM), indicating a preference for insoluble, polymeric substrates. nih.gov
Bacterial GEs can display significantly different kinetic profiles. For instance, the kcat/Km value for CkGE15A from Caldicellulosiruptor kristjanssonii was found to be lower than that of many other bacterial CE15 enzymes, though its kinetic parameters were comparable to some, such as those from Spirosoma linguale and Opitutus terrae at 40°C.
| Enzyme | Source Organism | Substrate | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) |
|---|---|---|---|---|---|
| AeGE15 | Artolenzites elegans | Cinnamyl D-glucopyranosyluronate | 10.3 ± 1.1 | 15.8 ± 0.7 | 1.5 |
| TlGE15 | Trametes ljubarskyi | Cinnamyl D-glucopyranosyluronate | 9.4 ± 1.5 | 29.2 ± 1.7 | 3.1 |
| StGE1 | Sporotrichum thermophile | 4-nitrophenyl 2-O-(methyl-4-O-methyl-α-d-glucopyranosyluronate)-β-d-xylopyranoside | 1.30 ± 0.12 | 0.81 | 0.62 |
| OtCE15A | Opitutus terrae | Benzyl-D-glucuronate | 3.5 ± 0.2 | 250 ± 6 | 71 |
| TtCE15A | Teredinibacter turnerae | Benzyl-D-glucuronate | 1.1 ± 0.1 | 480 ± 20 | 440 |
Enzyme Recognition of Uronic Acid Moiety versus Alcohol Type
The specificity of CE15 enzymes is largely dictated by their recognition of the uronic acid moiety, though the alcohol portion of the ester also plays a role. Structural and functional studies have revealed key differences between fungal and bacterial GEs in this regard.
Fungal glucuronoyl esterases generally exhibit a strong preference for D-glucuronic acid over its 4-epimer, D-galacturonic acid. nih.gov Furthermore, many fungal enzymes show a clear preference for substrates containing a 4-O-methyl group on the glucuronic acid residue. dtu.dk This specificity is thought to reflect their natural substrate, 4-O-methyl-glucuronoxylan. Structurally, fungal GEs tend to have more open and shallow active sites, which are well-suited for interacting with the carbohydrate chains of xylan. cazypedia.orgnih.gov
In contrast, bacterial CE15 enzymes are often more promiscuous. nih.gov Several bacterial GEs can hydrolyze esters of both D-glucuronic acid and D-galacturonic acid. cazypedia.org They also appear to have less of a requirement for the 4-O-methylation on the uronic acid for activity. nih.gov The crystal structures of bacterial GEs reveal that they often possess deeper active site pockets and additional inserted loop regions compared to their fungal counterparts. nih.govcazypedia.org These structural features, including conserved aromatic residues, are thought to facilitate interactions with both the carbohydrate and the aromatic lignin components of their substrates, explaining their broader specificity. nih.gov For example, studies on TtCE15A from Teredinibacter turnerae showed that the enzyme is inhibited by both xylooligosaccharides and aromatic compounds, indicating intimate interactions with both parts of the natural LCC substrate.
Role in Lignocellulose Degradation Research
The primary biological function of glucuronoyl esterases is the degradation of lignocellulose, the most abundant biopolymer on Earth. Their unique ability to sever the covalent ester cross-links between hemicellulose (specifically glucuronoxylan) and lignin makes them a key focus of research aimed at improving the efficiency of biomass conversion. nih.govnih.govdtu.dkmdpi.com
Hydrolysis of Ester Bonds between 4-O-Methyl-D-Glucuronic Acid and Lignin Alcohols
Lignin-carbohydrate complexes (LCCs) are a major contributor to the recalcitrance of plant biomass, acting as a physical barrier that hinders the access of other enzymes, like cellulases and xylanases, to their target polysaccharides. tandfonline.commdpi.com Glucuronoyl esterases are currently the only known enzymes that can directly hydrolyze the ester bonds between the C6 carboxyl group of (4-O-methyl)-D-glucuronic acid residues in xylan and the α- or γ-hydroxyl groups of lignin alcohols. nih.govgenome.jp
Investigation of Microbial Glucuronoyl Esterases
Microbial GEs have been identified in a wide range of fungi and bacteria that are proficient at degrading plant biomass. tandfonline.commdpi.com Fungi, particularly white-rot and brown-rot species, are well-known producers of these enzymes. ebi.ac.uk The first GE was discovered in the white-rot fungus Schizophyllum commune. nih.gov Since then, numerous fungal GEs have been identified and characterized, many of which are modular, often containing a carbohydrate-binding module (CBM) that helps them bind to xylan. nih.gov
Bacterial GEs, while studied more recently, have shown remarkable diversity in sequence, structure, and substrate specificity. nih.gov They are found in various environments, from soil to the digestive tracts of animals like the wood-boring shipworm (Teredinibacter turnerae) and ruminants. nih.govnih.gov Investigations into the rumen microbiome, a potent source of lignocellulose-degrading enzymes, have revealed GEs that share characteristics of both fungal and bacterial enzymes. nih.gov The structural differences, such as the presence of large inserts near the active site in many bacterial GEs, are a key area of ongoing research to understand their broader substrate range and potential for biotechnological applications. nih.gov
Interactions with Other Enzymes and Biochemical Systems (In Vitro)
In the realm of in vitro biochemical research, this compound serves as a valuable tool for studying specific enzymatic activities, particularly those of glucuronoyl esterases. Its interactions with enzymes are primarily characterized by its role as a substrate, which allows for the investigation of enzyme function and specificity.
Enzyme Inhibition and Activation Studies
Currently, there is a lack of specific scientific literature detailing the role of this compound as a classical enzyme inhibitor or activator. While its acetylated derivative, 1,2,3,4-tetra-O-acetyl-beta-D-glucuronic acid methyl ester, has been identified as an inhibitor of phosphatidylinositol 3-kinase by binding to its C2 domain, this action is not attributed to the parent compound.
The primary interaction observed for this compound is with the active site of glucuronoyl esterases (GEs), where it functions as a substrate. This interaction is fundamental to the enzyme's catalytic activity but does not represent inhibition or activation in the traditional sense of modulating the enzyme's efficacy on other substrates.
Use as a Probe for Enzyme Activity Detection
This compound is utilized as a substrate to probe for and characterize the activity of glucuronoyl esterases (GEs), which are enzymes belonging to the Carbohydrate Esterase family 15 (CE15). These enzymes catalyze the hydrolysis of the ester bond between glucuronic acid and an alcohol.
The use of this compound in enzyme assays allows researchers to detect the presence of active GEs and to study their biochemical properties. The enzymatic reaction involves the hydrolysis of the methyl ester, yielding D-Glucopyranuronic acid and methanol (B129727). The detection of these products confirms the enzyme's activity.
Several studies have employed this compound as a substrate for various glucuronoyl esterases. For instance, the glucuronoyl esterase MZ0003, identified from a marine Arctic metagenome, demonstrated the ability to hydrolyze this compound, among other substrates. nih.gov This activity was qualitatively assessed using thin-layer chromatography (TLC) to detect the hydrolysis products. nih.gov
Similarly, research on glucuronoyl esterases from various microbial sources, including Ruminococcus flavefaciens, Schizophyllum commune, and Trichoderma reesei, has utilized a polymeric substrate of methyl-esterified glucuronoxylan. nih.gov This more complex substrate mimics the natural environment where these enzymes function and demonstrates their activity on esterified glucuronic acid residues. nih.gov The de-esterification process was monitored by ¹H NMR spectroscopy, observing the decrease in the methyl ester signal and the corresponding increase in the methanol signal. nih.gov
The table below summarizes findings from studies where this compound or its derivatives were used to probe for glucuronoyl esterase activity.
| Enzyme/System | Source Organism/System | Substrate(s) | Method of Detection | Research Focus |
| Glucuronoyl esterase (MZ0003) | Bacterial Marine Arctic Metagenome | D-Glucuronic acid methyl ester, Allyl D-glucuronate, Benzyl D-glucuronate | Thin-Layer Chromatography (TLC) | Biochemical characterization of a novel CE15 enzyme. nih.gov |
| Glucuronoyl esterases | Ruminococcus flavefaciens, Schizophyllum commune, Trichoderma reesei | Methyl esterified beechwood glucuronoxylan | ¹H NMR Spectroscopy | Demonstration of enzymatic activity on a polymeric substrate. nih.gov |
| Glucuronoyl esterase (OtCE15A) | Opitutus terrae | Benzyl glucuronate, Glucuronate, Galacturonate | Mass Spectrometry, X-ray Crystallography | Structural and mechanistic investigation of a bacterial GE. nih.gov |
| Fungal Glucuronoyl Esterases (CE15) | Various Fungi | Methyl-ester of 4-O-methyl-aldotriuronic acid linked to para-nitrophenol | Colorimetric Assay | Screening for novel glucuronoyl esterase activity. |
These studies collectively highlight the role of this compound and its analogs as essential tools for the detection and characterization of glucuronoyl esterase activity, providing insights into their function and potential applications in biomass degradation.
Applications in Glycobiology and Biomaterials Research
Development of Biochemical Probes for Carbohydrate-Protein Interactions
D-Glucopyranuronic acid methyl ester serves as a crucial starting material for the synthesis of biochemical probes designed to investigate carbohydrate-protein interactions. These interactions are fundamental to numerous biological processes, and probes derived from this compound help to elucidate the specificity and nature of these molecular recognitions.
As an acidic, carbohydrate-binding molecule, this compound can be chemically modified to create probes that bind to sugar residues on proteins, sometimes forming covalent linkages. biosynth.com For instance, derivatives of methyl glucopyranuronate are utilized in the synthesis of probes to study lectins, which are proteins that specifically bind to carbohydrates. The interaction between a soybean lectin and 4-O-methyl-D-glucuronic acid, a related compound, highlights the specificity that can be investigated using such molecules. Furthermore, these probes are instrumental in studying the binding of monoclonal antibodies, which are essential for the structural analysis of glycosidic bonds and oligosaccharides. biosynth.com The hydroxyl groups on the this compound molecule can form hydrogen bonds, a property that makes it a useful component in the design of probes for magnetic resonance spectroscopy. biosynth.com
Chemically, the synthesis of these probes often involves the use of activated forms of methyl glucopyranuronate. For example, methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide can act as a glycosyl donor in the synthesis of glucuronides, which can then be used to probe the activity of enzymes like heparanase. Another key intermediate is 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronic acid methyl ester, a versatile glucuronidation reagent. These synthetic approaches allow for the creation of a diverse library of probes to study a wide range of carbohydrate-binding proteins.
A study on the interactions between synthetic glycans and antibodies against the fungal pathogen Cryptococcus neoformans demonstrated the importance of the glucuronic acid moiety in antibody recognition. nih.gov Synthetic glycans containing this residue were used on microarrays to map the binding epitopes of different antibodies, revealing that both protective and non-protective antibodies can recognize motifs containing glucuronic acid. nih.gov
Table 1: Examples of this compound Derivatives Used as Biochemical Probes
| Derivative Name | Application |
| Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | Synthesis of glucuronide probes for enzyme studies (e.g., heparanase) |
| 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronic acid methyl ester | Reagent for glucuronidation to create probes for protein binding |
| Synthetic GXM-related glycans | Probing antibody-carbohydrate interactions in infectious diseases |
Use in Studies of Extracellular Matrix Components and Glycosaminoglycan Structure
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. Glycosaminoglycans (GAGs) are major components of the ECM, and D-glucopyranuronic acid is a fundamental building block of many GAGs, including heparan sulfate (B86663) and chondroitin (B13769445) sulfate. sigmaaldrich.comacs.org this compound and its derivatives are therefore essential tools for studying the structure and function of these vital biopolymers.
Synthetic chemistry utilizing D-glucuronate-based acceptors allows for the scalable production of disaccharide building blocks for the assembly of heparan sulfate oligosaccharides. nih.gov This approach enables the diastereoselective synthesis of protected d-GlcN-α-1,4-d-GlcA disaccharides, which are key repeating units of heparan sulfate. nih.gov By systematically assembling these units, researchers can create defined GAG fragments to study their structure-to-function relationships in detail. nih.gov This is critical because the specific sulfation patterns and arrangements of uronic acid residues within GAGs dictate their interactions with a vast number of proteins, thereby regulating numerous physiological and pathological processes. sigmaaldrich.com
The development of GAG-mimetic polymers is another area where this compound derivatives are valuable. nih.gov These synthetic polymers aim to replicate the biological activities of natural GAGs while overcoming some of their limitations for therapeutic and tissue engineering applications. nih.gov By incorporating glucuronic acid-containing monomers, scientists can design materials that mimic the protein-binding and signaling properties of native GAGs.
Table 2: Key Glycosaminoglycans Containing Glucuronic Acid
| Glycosaminoglycan | Repeating Disaccharide Unit | Key Functions in ECM |
| Heparan Sulfate | Glucosamine and Glucuronic Acid/Iduronic Acid | Cell signaling, growth factor binding, cell adhesion |
| Chondroitin Sulfate | Galactosamine and Glucuronic Acid | Structural support in cartilage, cell proliferation and migration |
| Hyaluronan | N-acetylglucosamine and Glucuronic Acid | Tissue hydration, lubrication, cell signaling |
Investigation of Cell Signaling and Immune Response Mechanisms in vitro
The intricate roles of GAGs in the ECM extend to modulating cell signaling and immune responses. Consequently, this compound, as a precursor to GAG components, is indirectly involved in the in vitro investigation of these processes. Synthetic glucuronides and GAG fragments are used to probe how interactions between the ECM and cells influence signaling pathways and immune cell behavior.
In vitro studies have shown that the degradation of synthetic β-d-glucuronides by gut bacteria can vary between species, indicating that the local microenvironment can influence the biological activity of these compounds. mdpi.com This has implications for understanding how gut microbiota may modulate host immune responses through the metabolism of dietary and endogenous glucuronides. mdpi.com
Furthermore, components of hyaluronic acid, which include glucuronic acid, have been shown to have beneficial effects on in vitro maturation of oocytes. researchgate.netnih.gov Treatment with glucuronic acid and N-acetyl-D-glucosamine during this process can improve oocyte quality by reducing reactive oxygen species and enhancing the expression of genes related to cell-cell communication and antioxidant defense. researchgate.netnih.govnih.gov These findings highlight the role of glucuronic acid-containing molecules in fundamental cellular processes.
While direct studies on the effect of this compound on immune cells are not extensively documented, the broader context of GAG-immune cell interactions provides a strong rationale for its use in such research. For example, hyaluronic acid fragments of different sizes can have pro- or anti-inflammatory effects on immune cells like macrophages in vitro. criver.com Synthetic oligosaccharides containing glucuronic acid can be used in immune functional assays, such as cytokine release assays or cell proliferation assays, to dissect the specific structural requirements for immunomodulation. medrxiv.org
Role in Model Systems for Biomass Conversion Research
This compound can serve as a model compound in research focused on the conversion of biomass into valuable chemicals and biofuels. Lignocellulosic biomass, a renewable and abundant resource, is rich in polysaccharides like xylan (B1165943), which contains glucuronic acid side chains. Understanding the catalytic conversion of these components is crucial for developing efficient biorefinery processes.
Methyl glucuronates are useful in studies related to the chemical processing of wood, as they represent structural features of the aldobiouronic acids found in hemicellulose. Research into the catalytic upgrading of biomass-derived sugars often employs model compounds to elucidate reaction mechanisms and optimize catalyst performance. nih.gov For instance, the conversion of sugars into platform chemicals like furfural (B47365) and γ-valerolactone is a key area of investigation. While much of this research focuses on the hexose (B10828440) and pentose (B10789219) sugars that form the backbone of cellulose (B213188) and hemicellulose, understanding the fate of uronic acid components is also important for maximizing the efficiency of biomass utilization.
The development of catalysts for the selective transformation of biomass-derived oxygenates is an active field of research. nih.gov Studies on the catalytic conversion of methyl formate, for example, aim to produce longer-chain esters through processes like hydroesterification. While not a direct application of this compound, this type of research into the catalytic upgrading of small, oxygenated molecules derived from biomass is relevant to the broader goal of creating a bio-based economy.
Structural-Activity Relationship Studies (In vitro)
In vitro structure-activity relationship (SAR) studies are essential for the development of new therapeutic agents and biological probes. While comprehensive SAR studies specifically on this compound are not widely published, the principles of SAR are applied to its various derivatives, particularly synthetic glucuronides, to understand how chemical structure influences biological activity.
The synthesis of various analogs of a parent compound and the subsequent in vitro testing of their biological effects allow researchers to identify key functional groups and structural motifs responsible for a desired activity. For example, in the development of inhibitors for enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), extensive SAR studies are conducted on diverse chemical scaffolds. Similarly, SAR studies on C-glucoside heteroaryls as inhibitors of the sodium-glucose co-transporter 2 (SGLT2) have been crucial in the development of new drugs for diabetes.
In the context of glucuronides, SAR studies can reveal how modifications to either the sugar moiety or the aglycone (the non-sugar part) affect their interaction with target proteins or their susceptibility to enzymatic cleavage. For instance, the placement of sterically hindering groups or the alteration of electronic properties on an aglycone can be used to block N-glucuronidation, a common metabolic pathway. Such studies are critical in drug design to improve metabolic stability.
The synthesis of a library of coumarin (B35378) derivatives and their subsequent in vitro antifungal screening is a classic example of an SAR study. These studies demonstrated that specific substitutions on the coumarin ring system were essential for antifungal activity. A similar approach can be applied to derivatives of this compound to explore their potential in various biological applications. For instance, by systematically modifying the protecting groups on the sugar ring or by attaching different aglycones, one could investigate how these changes affect binding to a particular lectin or receptor in vitro.
Future Directions and Emerging Research Avenues for D Glucopyranuronic Acid Methyl Ester
Development of Novel Synthetic Routes for Improved Yield and Stereocontrol
The chemical synthesis of D-glucopyranuronic acid methyl ester and its glycosides is fundamental for accessing sufficient quantities for research and potential applications. A primary challenge lies in achieving high yields and controlling the stereochemistry at the anomeric center (C-1), which dictates the α or β configuration of the glycosidic bond.
Future research is focused on overcoming the inherent low reactivity of glucuronate donors, which is caused by the electron-withdrawing carboxyl group at the C-5 position. mdpi.com Traditional methods, such as the Koenigs-Knorr reaction, often result in low yields and the formation of undesired byproducts like orthoesters. nih.govrsc.org To address these issues, researchers are exploring more efficient glycosyl donors and promoters. The use of trichloroacetimidate (B1259523) donors, for instance, has shown to be more effective than glycosyl bromides in many cases. mdpi.comnih.gov
A notable advancement is the development of a facile α-glucuronidation method using the commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH). jst.go.jp This reaction proceeds with high α-selectivity, which is attributed to the neighboring group participation of the methoxycarbonyl group at C-6 stabilizing the oxonium intermediate. jst.go.jp Similarly, stereocontrolled syntheses are being developed using various protecting groups and activators to direct the formation of the desired anomer. mdpi.com For example, the synthesis of glucuronic acid donors with different protecting groups at the O-4 position is being explored to control the stereochemical outcome of glycosylation reactions. mdpi.com
The table below summarizes various synthetic approaches for this compound and its derivatives, highlighting the continuous effort to improve efficiency and control.
| Starting Material | Glycosyl Donor/Key Intermediate | Reagents/Catalyst | Outcome/Key Finding |
| D-Glucuronolactone | Intermediate pyranouronate | NaOH, MeOH, then Ac₂O, NaOAc | Preparation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. orgsyn.orgorgsyn.org |
| β-D-Glucose pentaacetate | (2-Methyl-5-tert-butylphenyl) 1-thio-β-d-glucopyranoside | MTBTP, BF₃·Et₂O, then TEMPO oxidation | Multi-step synthesis of glucuronic acid trichloroacetimidate donors for stereocontrolled glycosylation. mdpi.com |
| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | N/A (Used as donor) | Terpenoid alcohols, Tf₂NH | Facile synthesis of α-glucuronides with high selectivity, avoiding β-isomer formation. jst.go.jp |
| Acetobromo-α-D-glucuronic acid methyl ester | N/A (Used as donor) | Ag₂CO₃, acetone-water | Hydrolysis to form methyl 2,3,4-tri-O-acetyl-α,β-glucopyranuronate. rsc.org |
| D-(+)-Glucurono-3,6-lactone | Methyl ester trichloroacetimidate donor | Multi-step synthesis | Used to synthesize quercetin-3'-glucuronide, though overall yield was modest. mdpi.comnih.gov |
Exploration of New Biocatalytic Applications for its Synthesis and Transformation
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing and modifying D-glucuronic acid and its derivatives. nih.gov Research in this area focuses on discovering and engineering enzymes and whole-cell systems for more efficient and environmentally friendly processes.
One significant area of exploration is the use of glucuronoyl esterases (GEs), a class of carbohydrate esterases (CE15). researchgate.net These enzymes are capable of hydrolyzing the ester bond between the 4-O-methyl-D-glucuronic acid moiety of xylans and the lignin (B12514952) alcohols in plant cell walls. researchgate.net This activity is crucial for the enzymatic saccharification of plant biomass, and research is aimed at harnessing GEs to improve biofuel production and other biorefinery processes. researchgate.netdtu.dk
Beyond degradation, biocatalytic routes for the synthesis of D-glucuronic acid itself are being actively developed. nih.gov These methods include single-enzyme catalysis, multi-enzyme cascades, and whole-cell catalysis using engineered microorganisms like Escherichia coli. nih.govresearchgate.net For instance, recombinant Saccharomyces cerevisiae has been engineered for the biocatalytic conversion of D-galacturonic acid to L-galactonate, demonstrating the potential of whole-cell systems for transforming related sugar acids. tum.de Future work will likely involve enzyme engineering strategies, such as directed evolution and the use of immobilized scaffolds, to enhance catalytic efficiency, stability, and substrate specificity for the production of this compound and related compounds. nih.gov
| Biocatalyst | Application | Substrate(s) | Product(s)/Transformation |
| Glucuronoyl Esterase (GE) | Biomass degradation | Glucuronoxylan-lignin complexes | Hydrolysis of ester linkages between glucuronic acid and lignin. researchgate.net |
| Engineered E. coli | Biocatalytic reduction | Methyl acetoacetate, Glucose | Methyl-(R)-3-hydroxybutyrate (demonstrates cofactor regeneration). researchgate.net |
| Recombinant Saccharomyces cerevisiae | Biotransformation | D-galacturonic acid | L-galactonate. tum.de |
| Various enzymes (e.g., oxidases) | Biosynthesis | Glucose and its derivatives | D-glucuronic acid. nih.gov |
Advanced Analytical Method Development for In Situ Monitoring of Reactions
The development of robust analytical methods is crucial for quality control and for optimizing the synthesis of this compound. Advanced techniques are needed for real-time, or in situ, monitoring of reaction progress, which allows for precise control over reaction conditions to maximize yield and purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucuronic acid and its derivatives. oup.comhelixchrom.com To enhance detection, especially for compounds lacking a strong chromophore, derivatization methods are employed. One such method involves labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive detection. oup.com Another powerful technique is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), which can separate and quantify uronic acids without prior derivatization. nih.gov This method has been optimized for the analysis of D-glucuronic acid and 4-O-methyl-D-glucuronic acid released from xylan (B1165943) polymers. nih.gov
Future research aims to integrate these analytical techniques for online monitoring of both chemical and biocatalytic reactions. researchgate.net This would enable dynamic feedback control of process parameters. For example, monitoring the concentration of D-glucuronic acid during a biocatalytic process can help in optimizing substrate feeding and reaction time. researchgate.net The development of methods that can simultaneously determine the degree of methyl-esterification (DM) and acetylation (DAc) in related pectin (B1162225) structures using HPLC is also a significant step forward. mdpi.com
| Analytical Method | Principle | Application for Glucuronic Acid Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, coupled with various detectors (e.g., RI, UV). | Quantification of methanol (B129727) and acetic acid after saponification to determine the degree of methyl-esterification and acetylation. mdpi.com Used to identify metabolites in biological samples. rsc.org |
| HPLC with PMP Derivatization | Chemical labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP) to add a UV-absorbing tag. | Determination of glucuronolactone (B27817) and glucuronic acid in drug formulations. oup.com |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation of anions on a specialized column followed by electrochemical detection. | Analysis of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from xylan hydrolysis without derivatization. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of molecular structure based on the magnetic properties of atomic nuclei. | Structural elucidation and determination of anomeric configuration (α vs. β) of synthesized derivatives. researchgate.net |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Identification and structural analysis of derivatives, often coupled with LC (LC-MS). rsc.orgnih.gov |
Elucidation of Further Enzymatic and Glycobiological Roles
D-glucopyranuronic acid is a fundamental component of the extracellular matrix and is involved in critical biological processes. wikipedia.org Its methyl ester derivative serves as an important chemical tool and a naturally occurring modification that influences the function of complex carbohydrates.
A key glycobiological role is seen in plant cell walls, where 4-O-methyl-D-glucuronic acid is attached to xylan backbones and can form ester linkages to lignin. researchgate.netdtu.dk The enzymes that cleave these links, glucuronoyl esterases, are a focus of research for their potential in biomass conversion. researchgate.net Understanding the precise role and distribution of these ester linkages is an active area of investigation.
In animals, D-glucuronic acid is the central molecule in the process of glucuronidation, where it is conjugated to various substances to increase their water solubility and facilitate their excretion. wikipedia.orgwikipedia.org While this process typically involves UDP-glucuronic acid, the study of this compound and its derivatives provides valuable insights into the structure and recognition of glucuronides. nih.gov These derivatives are synthesized as standards for metabolic studies and to investigate the biological activities of glucuronidated drugs and xenobiotics. nih.gov Furthermore, this compound can be used as a molecular probe, as it has been shown to bind to monoclonal antibodies used in the structural analysis of oligosaccharides. biosynth.com
| Biological Context | Role of Glucuronic Acid / Methyl Ester | Significance |
| Plant Cell Walls | 4-O-methyl-D-glucuronic acid is a side chain on xylan and forms ester cross-links to lignin. researchgate.netdtu.dk | These linkages contribute to the recalcitrance of biomass; their enzymatic cleavage is important for biorefining. researchgate.net |
| Animal Metabolism (Glucuronidation) | D-glucuronic acid is conjugated to drugs, toxins, and endogenous compounds. wikipedia.orgresearchgate.net | This is a major detoxification pathway. Synthetic methyl ester derivatives serve as analytical standards for metabolite identification. nih.gov |
| Glycosaminoglycans (GAGs) | D-glucuronic acid is a repeating unit in GAGs like heparin, chondroitin (B13769445) sulfate (B86663), and hyaluronic acid. wikipedia.org | GAGs are essential for tissue structure, cell signaling, and regulating protein activity. |
| Structural Glycobiology | D-Glucuronic acid methyl ester can bind to antibodies and be used in structural analysis. biosynth.com | Serves as a tool to study carbohydrate-protein interactions and the structure of complex carbohydrates. |
Integration into Multidisciplinary Glycomics and Proteomics Research
The fields of glycomics and proteomics aim to achieve a global understanding of the roles of glycans and proteins in biological systems. This compound plays a crucial, albeit technical, role in these disciplines, particularly in the analytical workflows used for mass spectrometry (MS).
A significant challenge in the MS analysis of glycan populations (glycomics) is the low ionization efficiency and instability of acidic sugars like glucuronic acid. nih.gov A common and effective strategy to overcome this is to convert the carboxylic acid groups into their methyl esters. This derivatization neutralizes the negative charge, reduces fragmentation, and significantly improves detection sensitivity in MS, especially for MALDI-TOF analysis. nih.gov This chemoselective glycoblotting and methyl esterification has been applied to profile N-glycans from purified glycoproteins and complex biological fluids. nih.gov
This application directly links to proteomics, as many proteins are glycosylated. The analysis of these post-translational modifications is a key aspect of proteomic research. By enabling more sensitive and robust analysis of the glycan components of glycoproteins, the methyl esterification of uronic acids helps to provide a more complete picture of protein structure and function. The use of this compound derivatives as synthetic standards is also vital for the correct identification and quantification of glucuronidated metabolites in metabolomics studies, which often overlap with proteomics to understand metabolic pathways and drug metabolism. nih.gov
Future research will likely see the further refinement of these derivatization techniques and their integration into automated, high-throughput platforms for comprehensive glycomic and glycoproteomic profiling in health and disease.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing D-glucopyranuronic acid methyl ester with high purity?
- Methodological Answer : The compound is typically synthesized via esterification of D-glucuronic acid using methanol under acidic catalysis. For example, acetylation intermediates like 2,3,4-tri-O-acetyl derivatives (CAS 21085-72-3) are often employed to protect hydroxyl groups during synthesis . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validation using H-NMR (δ 3.6–3.8 ppm for methoxy groups) and HPLC (C18 column, UV detection at 210 nm) are critical to ensure purity >95% .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : Key signals include methoxy protons (~δ 3.7 ppm), anomeric proton (δ 5.2–5.5 ppm, α-configuration), and carboxyl carbon (~δ 170 ppm in C-NMR) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ peaks at m/z 375–505, depending on derivatization (e.g., acetyl or benzoyl groups) .
- FT-IR : Ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl bands (broad, ~3400 cm⁻¹) confirm functional groups .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 4°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Stability studies indicate <5% degradation over 12 months under these conditions . Avoid aqueous solvents unless immediately prior to use.
Advanced Research Questions
Q. How does the esterification of D-glucuronic acid impact its metabolic activity in drug conjugation studies?
- Methodological Answer : Methyl esterification enhances lipophilicity, improving cellular uptake of glucuronide-drug conjugates. For example, methyl esters of 1-hydroxypyrene glucuronides (CAS 7382-52-7) show 3-fold higher membrane permeability in Caco-2 cell models compared to free acids . However, enzymatic hydrolysis by esterases in vivo must be quantified using LC-MS/MS to assess bioavailability .
Q. What experimental strategies resolve contradictions in reported reactivity of this compound derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., acetyl vs. benzoyl derivatives) often arise from steric hindrance or solvent polarity. For example:
- Benzoylated derivatives (e.g., 1,2,3,4-tetra-O-benzoyl) exhibit slower glycosylation rates in polar aprotic solvents (DMF) due to reduced nucleophilicity .
- Acetylated derivatives show higher regioselectivity in aqueous-phase reactions .
- Use kinetic studies (NMR time-course) and DFT calculations to map reaction pathways .
Q. How can researchers design a robust protocol for quantifying trace impurities in synthesized this compound?
- Methodological Answer : Employ a dual analytical approach:
- HPLC-DAD : Use a gradient elution (water/acetonitrile with 0.1% formic acid) to separate impurities (e.g., residual D-glucuronic acid, methyl ester isomers).
- LC-HRMS : Identify unknown impurities via exact mass (<2 ppm error) and MS/MS fragmentation .
- Validate methods per ICH Q2(R1) guidelines, ensuring LOD <0.1% and LOQ <0.3% .
Q. What are the challenges in using this compound as a chiral building block for glycosylation reactions?
- Methodological Answer : Key challenges include:
- Anomeric Control : Use Lewis acids (e.g., TMSOTf) in dichloromethane at –40°C to favor α-glycosidic bond formation .
- Side Reactions : Competing hydrolysis can be minimized by activating the ester with trichloroacetimidate leaving groups .
- Stereochemical Monitoring : F-NMR (for fluorinated analogs) or NOESY correlations verify glycosidic linkage configuration .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., ester stability in different solvents), replicate experiments under controlled humidity/temperature and use multivariate analysis (ANOVA) to identify confounding variables .
- Ethical and Safety Compliance : While the compound is non-hazardous per SDS , follow institutional protocols for waste disposal (e.g., neutralize acidic byproducts before discarding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
